Cas no 2137476-74-3 (4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide)
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide
- EN300-1140609
- 2137476-74-3
-
- Inchi: 1S/C11H20N4O/c1-4-13-10(11(12)16)5-6-15-7-8(2)14-9(15)3/h7,10,13H,4-6H2,1-3H3,(H2,12,16)
- InChI Key: NTVNWSRYIAFRFZ-UHFFFAOYSA-N
- SMILES: O=C(C(CCN1C=C(C)N=C1C)NCC)N
Computed Properties
- Exact Mass: 224.16371127g/mol
- Monoisotopic Mass: 224.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 72.9Ų
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140609-0.05g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1140609-0.1g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1140609-0.25g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1140609-0.5g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1140609-1.0g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 1g |
$1442.0 | 2023-05-26 | ||
| Enamine | EN300-1140609-2.5g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1140609-5.0g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 5g |
$4184.0 | 2023-05-26 | ||
| Enamine | EN300-1140609-10.0g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 10g |
$6205.0 | 2023-05-26 | ||
| Enamine | EN300-1140609-1g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1140609-5g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2137476-74-3 | 95% | 5g |
$3273.0 | 2023-10-26 |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide
Research Briefing on 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS: 2137476-74-3)
The compound 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS: 2137476-74-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and butanamide structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a subject of intense scientific inquiry.
Recent advancements in the synthesis of 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide have highlighted its improved yield and purity, which are critical for further pharmacological evaluations. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound, ensuring its structural integrity and consistency. These methodological improvements have paved the way for more reliable and reproducible studies on its biological activity.
Pharmacological studies have revealed that 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide exhibits notable activity in modulating specific receptor pathways, particularly those involved in inflammatory and neurodegenerative diseases. In vitro and in vivo experiments have demonstrated its efficacy in reducing inflammatory markers and protecting neuronal cells from oxidative stress. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, and chronic inflammatory disorders.
One of the most significant breakthroughs in recent research is the identification of the compound's mechanism of action. Studies have shown that 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide interacts with key enzymes and receptors in the central nervous system, leading to the downregulation of pro-inflammatory cytokines and the upregulation of neuroprotective factors. This dual action makes it a promising candidate for multifactorial diseases where both inflammation and neurodegeneration play a role.
Despite these promising findings, challenges remain in the development of 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance its pharmacokinetic profile and therapeutic efficacy.
In conclusion, 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS: 2137476-74-3) represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique pharmacological properties and potential therapeutic applications make it a valuable subject for ongoing and future studies. Continued research efforts will be essential to fully elucidate its mechanisms, optimize its formulation, and translate these findings into clinical applications for the benefit of patients worldwide.
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